molecular formula C7H5N3O2 B1393292 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 932702-13-1

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B1393292
CAS No.: 932702-13-1
M. Wt: 163.13 g/mol
InChI Key: QDZQGBUZFAVGIW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . This method typically requires the use of specific catalysts and solvents to facilitate the reaction. Another method involves the chlorination of 5,6-disubstituted 4-cyano-2(1H)-pyridazinone with phosphoryl chloride, followed by cyclocondensation with hydrazine hydrate in ethanol .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent production. The choice of reagents and reaction conditions is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce reduced derivatives with altered electronic properties.

Scientific Research Applications

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific ring structure, which influences its electronic distribution and reactivity, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZQGBUZFAVGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680683
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-13-1
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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